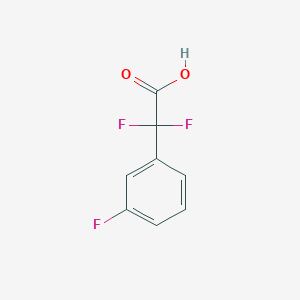![molecular formula C12H19NO3 B3076909 2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol CAS No. 1042572-02-0](/img/structure/B3076909.png)
2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol
Vue d'ensemble
Description
The compound “2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol” is a phenolic compound with methoxy groups at the 2 and 6 positions, an isopropylaminomethyl group at the 4 position .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the phenol) with methoxy groups (-OCH3) at the 2 and 6 positions and an isopropylaminomethyl group (-CH2-NH-CH(CH3)2) at the 4 position . The presence of these groups would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
As a phenolic compound, “this compound” would likely undergo reactions typical of phenols, such as acid-base reactions with the phenolic -OH group . The methoxy and isopropylaminomethyl groups may also participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenolic -OH and methoxy -OCH3 groups could potentially increase the compound’s polarity and influence its solubility in various solvents .Applications De Recherche Scientifique
Antioxidant and Antimicrobial Properties
Phenolic compounds, including 2,6-dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol derivatives, exhibit significant antioxidant and antibacterial activities. These compounds have shown potent activity against a range of gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), highlighting their potential in medical and food preservation applications (Ogata et al., 2005).
Role in Lignin Degradation and Environmental Applications
Studies on the metabolism of bisphenol A by fungi under non-ligninolytic conditions have revealed the conversion of related compounds into less toxic metabolites, demonstrating their role in environmental detoxification processes. This suggests the potential use of this compound derivatives in bioremediation and the reduction of environmental pollutants (Jianqiao Wang et al., 2013).
Applications in Synthesis and Chemical Research
The compound and its derivatives have been utilized in the synthesis of a wide range of chemical entities, including novel antioxidants, antibacterial agents, and materials for advanced research in chemistry and materials science. For instance, their incorporation into novel phenolic antioxidants has been explored for protecting oils during storage and frying, indicating their utility in food science and technology (Catel et al., 2012).
Potential in Cancer Research
This compound derivatives have shown promise in cancer research, particularly in the development of novel small molecule inhibitors targeting the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator of tumor growth and metabolism. This highlights the compound's potential in the design of new anticancer agents (J. Mun et al., 2012).
Propriétés
IUPAC Name |
2,6-dimethoxy-4-[(propan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-8(2)13-7-9-5-10(15-3)12(14)11(6-9)16-4/h5-6,8,13-14H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYBFALGQHWODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C(=C1)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



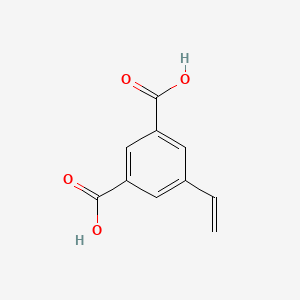

![4-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B3076847.png)
![[1-(3,4-Dimethoxyphenyl)propyl]amine hydrochloride](/img/structure/B3076862.png)
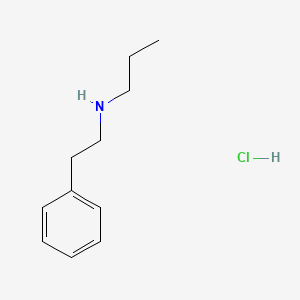
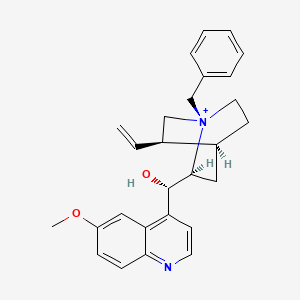


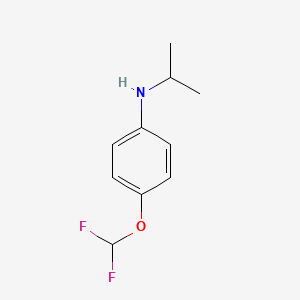
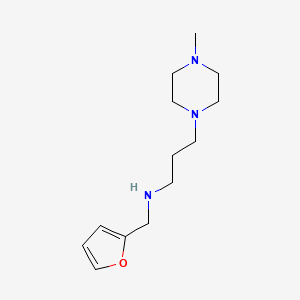
![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3076921.png)

